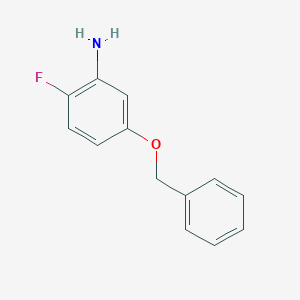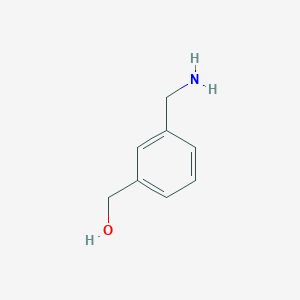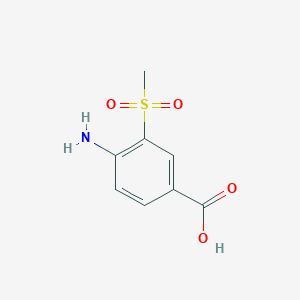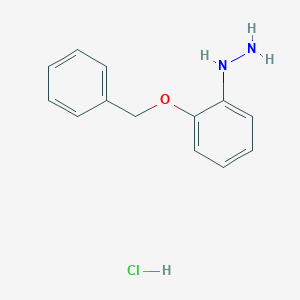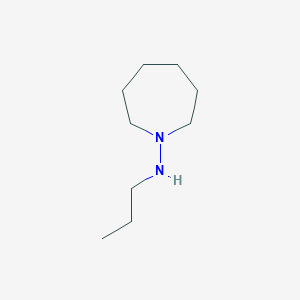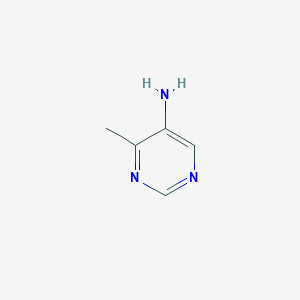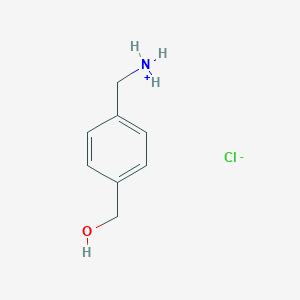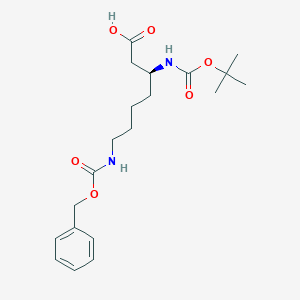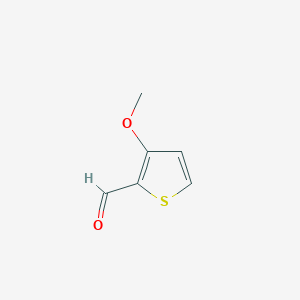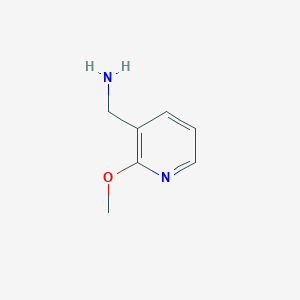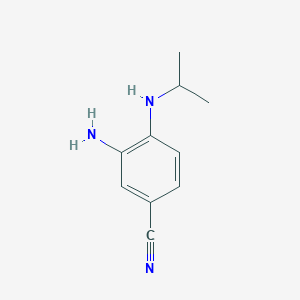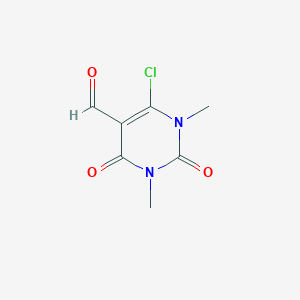![molecular formula C23H28N4O2 B112579 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine CAS No. 39585-46-1](/img/structure/B112579.png)
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is a chemical compound with the CAS Number: 39585-46-1. Its molecular weight is 392.5 and its IUPAC name is 1-benzoyl-4-[(4-benzoyl-1-piperazinyl)methyl]piperazine .
Molecular Structure Analysis
The InChI code for “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is 1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 . This code provides a specific textual representation of the molecule’s structure.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Compounds similar to "1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine" have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies revealed that certain substitutions on the benzamide moiety can lead to a substantial increase in activity against acetylcholinesterase, which is an enzyme involved in breaking down the neurotransmitter acetylcholine. Enhanced activity was observed with the introduction of alkyl or phenyl groups at specific positions, indicating the significance of the basic quality of the nitrogen atom in the piperidine moiety for increased activity. Such compounds are considered for development as potential antidementia agents due to their ability to increase acetylcholine content in the brain, thereby potentially mitigating symptoms associated with dementia and Alzheimer's disease (Sugimoto et al., 1990).
Antidiabetic Activity
Piperazine derivatives have been identified as novel antidiabetic compounds. Structure-activity relationship (SAR) studies in this area have led to the identification of potent antidiabetic agents that mediate their effects through an increase in insulin secretion, independent of alpha2 adrenoceptor blockage. These findings suggest the therapeutic potential of piperazine derivatives in the management of diabetes, particularly type II diabetes (Le Bihan et al., 1999).
Serotonergic Agent Potential
Research into phenyl- and benzoylpiperazines has explored their potential as serotonergic agents. Certain derivatives have shown nanomolar affinities for serotonin (5-HT) receptors, indicating their potential use in modulating serotonergic activity in the central nervous system. Such compounds could have implications for the development of new treatments for psychiatric and neurological disorders where serotonergic systems are implicated (Lyon et al., 1986).
CB1 Receptor Antagonists
A novel series of benzhydrylpiperazine derivatives have been investigated for their antagonistic activity against the hCB1 receptor, showing potential for the treatment of obesity. These compounds, through their selective inverse agonism at hCB1 receptors, could contribute to weight reduction and the management of diet-induced obesity, highlighting the versatility of piperazine derivatives in therapeutic applications (Gao et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGXLOMAVIEAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
